Cas no 57761-30-5 (Methyl-4'-dihydro-phaseat)

Methyl-4'-dihydro-phaseat structure
Methyl-4'-dihydro-phaseat structure
商品名:Methyl-4'-dihydro-phaseat
CAS番号:57761-30-5
MF:C16H24O5
メガワット:296.359
CID:2056529
PubChem ID:168013547

Methyl-4'-dihydro-phaseat 化学的及び物理的性質

名前と識別子

    • Methyl-4'-dihydro-phaseat
    • Methyl epi-dihydrophaseate
    • AKOS040763431
    • 57761-30-5
    • インチ: InChI=1S/C16H24O5/c1-11(7-13(18)20-4)5-6-16(19)14(2)8-12(17)9-15(16,3)21-10-14/h5-7,12,17,19H,8-10H2,1-4H3/b6-5+,11-7-/t12-,14-,15-,16+/m1/s1
    • InChIKey: QNMHUZMKLBWTQM-TZQVSPQQSA-N
    • ほほえんだ: CC(=CC(=O)OC)C=CC1(C2(CC(CC1(OC2)C)O)C)O

計算された属性

  • せいみつぶんしりょう: 296.16237386g/mol
  • どういたいしつりょう: 296.16237386g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 497
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 76Ų

Methyl-4'-dihydro-phaseat 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN6388-1 ml * 10 mm
Methyl epi-dihydrophaseate
57761-30-5
1 ml * 10 mm
¥ 4140 2024-07-19
TargetMol Chemicals
TN6388-1 mL * 10 mM (in DMSO)
Methyl epi-dihydrophaseate
57761-30-5 98%
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
TargetMol Chemicals
TN6388-5 mg
Methyl epi-dihydrophaseate
57761-30-5 98%
5mg
¥ 4,040 2023-07-10
TargetMol Chemicals
TN6388-5mg
Methyl epi-dihydrophaseate
57761-30-5
5mg
¥ 4040 2024-07-19

Methyl-4'-dihydro-phaseat 関連文献

Methyl-4'-dihydro-phaseatに関する追加情報

Professional Introduction to Methyl-4'-dihydro-phaseate (CAS No. 57761-30-5)

Methyl-4'-dihydro-phaseate, a compound with the chemical identifier CAS No. 57761-30-5, has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. This compound, characterized by its dihydro-phaseate moiety, represents a fascinating subject of study for researchers exploring novel synthetic pathways and pharmacological effects.

The molecular structure of Methyl-4'-dihydro-phaseate consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, which contribute to its distinctive chemical behavior. The presence of the dihydro-phaseate group suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development. Recent studies have highlighted the compound's role in modulating enzymatic activities and cellular signaling pathways, which could have implications for treating various diseases.

In the realm of synthetic chemistry, Methyl-4'-dihydro-phaseate has been utilized as an intermediate in the preparation of more complex molecules. Its versatile structure allows for modifications that can tailor its properties for specific applications, such as serving as a precursor in the synthesis of bioactive compounds. Researchers have been particularly interested in its ability to undergo selective reactions, which opens up possibilities for creating novel derivatives with enhanced functionalities.

One of the most compelling aspects of Methyl-4'-dihydro-phaseate is its potential in biomedical research. Studies have demonstrated that this compound can interact with specific proteins and enzymes, influencing cellular processes in ways that may lead to therapeutic benefits. For instance, preliminary experiments have shown that it can inhibit certain enzymatic pathways associated with inflammation and oxidative stress, suggesting its potential use in developing anti-inflammatory and antioxidant treatments.

The pharmacological profile of Methyl-4'-dihydro-phaseate is further intriguing due to its ability to cross biological membranes, facilitating its absorption and distribution within the body. This property is crucial for drug candidates that need to reach target sites effectively. Additionally, the compound's stability under various conditions makes it a reliable choice for laboratory experiments and potential clinical trials.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of Methyl-4'-dihydro-phaseate. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets at an atomic level, providing insights that guide experimental design. These computational studies have complemented traditional wet-lab approaches, leading to a more comprehensive understanding of its pharmacological properties.

Future research directions for Methyl-4'-dihydro-phaseate include exploring its efficacy in preclinical models and conducting detailed mechanistic studies to elucidate its mode of action. The compound's unique structure presents opportunities for developing new classes of drugs with improved efficacy and reduced side effects. As the field of chemical biology continues to evolve, Methyl-4'-dihydro-phaseate is poised to play a significant role in uncovering new therapeutic strategies.

The synthesis and characterization of Methyl-4'-dihydro-phaseate have also contributed to advancements in green chemistry principles. Efforts to develop sustainable synthetic routes have minimized waste and energy consumption, aligning with global efforts to promote environmentally friendly practices. These innovations not only enhance the efficiency of producing this compound but also set a precedent for other chemical syntheses in the pharmaceutical industry.

In conclusion, Methyl-4'-dihydro-phaseate (CAS No. 57761-30-5) represents a promising compound with diverse applications in chemical synthesis and biomedical research. Its unique structural features and potential interactions with biological targets make it a valuable asset for researchers seeking novel therapeutic solutions. As scientific understanding continues to expand, the role of this compound is expected to grow, contributing significantly to advancements in medicine and chemistry.

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